molecular formula C29H43BrO7 B12321642 (3alpha,5beta,6alpha,12alpha)-3,12-Bis(acetyloxy)-6-bromo-7-oxocholan-24-oic acid methyl ester

(3alpha,5beta,6alpha,12alpha)-3,12-Bis(acetyloxy)-6-bromo-7-oxocholan-24-oic acid methyl ester

Cat. No.: B12321642
M. Wt: 583.6 g/mol
InChI Key: MAIKGBHVJKDTPG-UHFFFAOYSA-N
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Description

(3alpha,5beta,6alpha,12alpha)-3,12-Bis(acetyloxy)-6-bromo-7-oxocholan-24-oic acid methyl ester is a complex organic compound with a molecular formula of C31H46BrO7. This compound belongs to the class of cholanoic acids and is characterized by its multiple functional groups, including acetoxy, bromo, and oxo groups. It is a derivative of cholic acid and has significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,5beta,6alpha,12alpha)-3,12-Bis(acetyloxy)-6-bromo-7-oxocholan-24-oic acid methyl ester involves multiple steps, starting from cholic acid. The key steps include:

    Bromination: Introduction of the bromine atom at the 6th position.

    Acetylation: Acetylation of the hydroxyl groups at the 3rd and 12th positions.

    Oxidation: Oxidation of the 7th position to introduce the oxo group.

    Esterification: Conversion of the carboxylic acid group to a methyl ester.

Each step requires specific reagents and conditions, such as bromine for bromination, acetic anhydride for acetylation, and oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes:

    Raw Material Preparation: Purification of cholic acid.

    Sequential Reactions: Conducting the bromination, acetylation, oxidation, and esterification in a controlled environment.

    Purification: Using techniques like column chromatography and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3alpha,5beta,6alpha,12alpha)-3,12-Bis(acetyloxy)-6-bromo-7-oxocholan-24-oic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions, leading to the formation of more complex derivatives.

    Reduction: Reduction of the oxo group can yield hydroxyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4 (Potassium permanganate).

    Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols).

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted cholanoic acids, and various oxidized forms.

Scientific Research Applications

(3alpha,5beta,6alpha,12alpha)-3,12-Bis(acetyloxy)-6-bromo-7-oxocholan-24-oic acid methyl ester has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in modulating biological pathways and as a tool for studying enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating diseases related to bile acid metabolism.

    Industry: Utilized in the production of specialized chemicals and as an intermediate in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of (3alpha,5beta,6alpha,12alpha)-3,12-Bis(acetyloxy)-6-bromo-7-oxocholan-24-oic acid methyl ester involves its interaction with specific molecular targets, such as enzymes involved in bile acid metabolism. The compound can modulate enzyme activity, leading to changes in metabolic pathways. The presence of multiple functional groups allows it to participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3alpha,5beta,12alpha)-3,12-Dihydroxy-7-oxocholan-24-oic acid methyl ester: Lacks the bromine and acetoxy groups, making it less reactive in certain chemical reactions.

    Methyl-7-keto-3a,12a-dihydroxy-5b-cholanoate: Similar structure but different functional groups, leading to distinct chemical properties.

Uniqueness

(3alpha,5beta,6alpha,12alpha)-3,12-Bis(acetyloxy)-6-bromo-7-oxocholan-24-oic acid methyl ester is unique due to its combination of bromine, acetoxy, and oxo groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-(3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43BrO7/c1-15(7-10-24(33)35-6)19-8-9-20-25-21(14-23(29(19,20)5)37-17(3)32)28(4)12-11-18(36-16(2)31)13-22(28)26(30)27(25)34/h15,18-23,25-26H,7-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIKGBHVJKDTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)C(C4C3(CCC(C4)OC(=O)C)C)Br)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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